N-(Benzyloxycarbonyl)-O-benzyl-L-serine
Overview
Description
N-(Benzyloxycarbonyl)-O-benzyl-L-serine, also known as this compound, is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Z-Ser(Bzl)-OH, also known as Cbz-Ser(Bzl)-OH or N-(Benzyloxycarbonyl)-O-benzyl-L-serine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized. It acts as a protecting group for the amino acid serine during the synthesis process .
Mode of Action
Z-Ser(Bzl)-OH functions by protecting the serine residue in a peptide chain during synthesis. The benzyloxycarbonyl (Cbz or Z) group in Z-Ser(Bzl)-OH serves to protect the amino group, while the benzyl (Bzl) group protects the hydroxyl group of serine . This dual protection prevents unwanted side reactions during the synthesis process, ensuring that the peptide chain is assembled correctly.
Biochemical Pathways
The protecting groups (Cbz and Bzl) are removed in the final steps of the synthesis process, yielding the desired peptide with the serine residue intact .
Result of Action
The use of Z-Ser(Bzl)-OH in peptide synthesis results in the successful incorporation of the serine residue into the peptide chain with minimal side reactions. After the synthesis is complete and the protecting groups are removed, the resulting peptide can exhibit a wide range of biological activities depending on its sequence .
Action Environment
The efficacy and stability of Z-Ser(Bzl)-OH are influenced by various environmental factors in a laboratory setting. These include the pH of the solution, temperature, and the presence of other reagents. For instance, the removal of the protecting groups requires specific conditions, typically involving a strong acid . Proper storage of Z-Ser(Bzl)-OH is also crucial for maintaining its stability and effectiveness .
Properties
IUPAC Name |
3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYRLHUAMWRBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20806-43-3 | |
Record name | N-(Benzyloxycarbonyl)-O-benzyl-L-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020806433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC164036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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